GG9JH99Pbn
Description
GG9JH99Pbn (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It features a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid functional group. Key physicochemical and pharmacological properties include:
- Polarity and Solubility:
- Lipophilicity:
- Synthetic Route: Synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours .
Properties
CAS No. |
2222920-39-8 |
|---|---|
Molecular Formula |
C16H20N2O5S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
4-[2-[(4-ethyl-3-methyl-5-oxo-2H-pyrrole-1-carbonyl)amino]ethyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H20N2O5S/c1-3-14-11(2)10-18(15(14)19)16(20)17-9-8-12-4-6-13(7-5-12)24(21,22)23/h4-7H,3,8-10H2,1-2H3,(H,17,20)(H,21,22,23) |
InChI Key |
YQBJWHGQDRPOCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
GG9JH99Pbn belongs to a class of halogenated phenylboronic acids. Below is a comparative analysis with structurally related compounds (similarity scores: 0.71–0.87) based on available
Table 1: Comparative Properties of this compound and Analogues
| Property | This compound (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol | 270.31 g/mol |
| Halogen Substituents | 1 Br, 1 Cl | 1 Br, 1 Cl (meta/para positions) | 1 Br, 2 Cl (ortho/meta positions) |
| Log Po/w (XLOGP3) | 2.15 | ~2.1–2.3 (estimated) | ~2.5–2.8 (estimated) |
| Solubility | 0.24 mg/mL | Likely similar | Potentially lower due to added Cl |
| BBB Permeability | Yes | Likely retained | Possibly reduced due to higher polarity |
| Synthetic Complexity | Moderate (SA Score: 2.07) | Comparable | Higher (additional Cl substitution) |
Key Observations:
Structural Influence on Properties :
- The position and number of halogens significantly affect lipophilicity and solubility. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid’s additional chlorine increases molecular weight and likely reduces solubility compared to this compound .
- BBB permeability may diminish in analogues with higher polarity (e.g., more electronegative substituents), though this compound’s balanced log P (2.15) supports CNS penetration .
Analogues with additional halogens or substituents may show higher Brenk scores due to increased reactivity .
Synthetic Accessibility :
- This compound’s synthesis employs a standardized Suzuki-Miyaura coupling protocol. Compounds with multiple halogens, such as (6-Bromo-2,3-dichlorophenyl)boronic acid, may require more complex regioselective reactions, increasing synthetic difficulty .
Research Implications
This compound’s balance of solubility, lipophilicity, and BBB permeability makes it a promising candidate for CNS-targeted drug development. However, analogues with dichloro substitutions could be prioritized for applications requiring enhanced stability or altered pharmacokinetics. Further studies are needed to validate the bioactivity and toxicity profiles of these compounds.
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